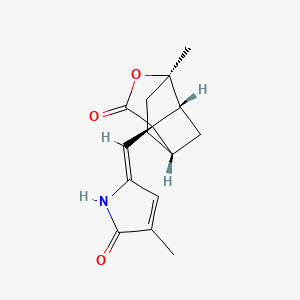
(+)-Isoampullicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Isoampullicin, also known as this compound, is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1.1. Growth Regulation
(+)-Isoampullicin has been identified as a growth regulator for plants. Research indicates that it can enhance plant growth and development, making it a potential candidate for agricultural applications. The compound's mechanism involves the modulation of phytohormones, leading to improved root and shoot growth in various plant species .
1.2. Anti-Inflammatory Properties
Studies have demonstrated that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit nitric oxide production in macrophages, which is crucial in the inflammatory response. In vitro assays indicated an IC50 value comparable to known anti-inflammatory agents, suggesting its potential as a therapeutic agent for inflammatory diseases .
1.3. Immunosuppressive Effects
Research has also highlighted the immunosuppressive properties of this compound. It has been effective in inhibiting the proliferation of T and B lymphocytes, which could have implications for autoimmune diseases and transplant medicine. The compound's efficacy was noted with IC50 values indicating strong immunosuppressive activity .
2.1. Cancer Research
This compound has been evaluated for its anticancer properties across several cancer cell lines. In studies, it demonstrated cytotoxic effects with IC50 values ranging from 4.9 to 20 mM against various cancer types, including breast and liver cancer cells. The compound's ability to induce apoptosis in cancer cells positions it as a potential lead compound for anticancer drug development .
2.2. Antimicrobial Activity
The compound has shown promising results against various microbial strains, including bacteria and fungi. Its antimicrobial activity suggests potential applications in developing new antibiotics or antifungal treatments, particularly against resistant strains .
3.1. Total Synthesis
The total synthesis of this compound has been achieved through a complex 18-step process starting from (R)-(-)-carvone, yielding a product with high stereoselectivity and purity. This synthetic route not only confirms the structure of the compound but also allows for the production of analogs that may enhance its biological activity .
Case Studies
Propiedades
Fórmula molecular |
C15H17NO3 |
|---|---|
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
(5E)-3-methyl-5-[[(1R,3S,6R,9R)-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methylidene]pyrrol-2-one |
InChI |
InChI=1S/C15H17NO3/c1-8-5-10(16-12(8)17)7-15-9-3-4-14(2,11(15)6-9)19-13(15)18/h5,7,9,11H,3-4,6H2,1-2H3,(H,16,17)/b10-7+/t9-,11-,14+,15-/m0/s1 |
Clave InChI |
GQFPCYNDHKNZCF-LTLNMYOMSA-N |
SMILES isomérico |
CC1=C/C(=C\[C@]23[C@H]4CC[C@]([C@@H]2C4)(OC3=O)C)/NC1=O |
SMILES canónico |
CC1=CC(=CC23C4CCC(C2C4)(OC3=O)C)NC1=O |
Sinónimos |
(+)-isoampullicin ampullicin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















